benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13588595
InChI: InChI=1S/C14H12FNO3/c15-12-8-11(6-7-13(12)17)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)F
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol

benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate

CAS No.:

Cat. No.: VC13588595

Molecular Formula: C14H12FNO3

Molecular Weight: 261.25 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate -

Specification

Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
IUPAC Name benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate
Standard InChI InChI=1S/C14H12FNO3/c15-12-8-11(6-7-13(12)17)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)
Standard InChI Key YNFRFOBKURFOTB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)F
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate consists of a 3-fluoro-4-hydroxyphenyl group bonded to a carbamate functional group, which is further esterified with a benzyl moiety. The fluorine atom at the 3-position and the hydroxyl group at the 4-position introduce steric and electronic effects that influence reactivity and intermolecular interactions. The carbamate linker (-OCONH-) provides stability against hydrolysis compared to ester or amide groups, making it suitable for prodrug strategies .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₂FNO₃
Molecular Weight261.25 g/mol
IUPAC NameBenzyl N-(3-fluoro-4-hydroxyphenyl)carbamate
CAS Number2680755-03-5
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)F

Synthesis and Preparation

The synthesis typically involves reacting 3-fluoro-4-hydroxyaniline with benzyl chloroformate under basic conditions. This one-step nucleophilic acyl substitution reaction proceeds via deprotonation of the aniline’s amine group, followed by attack on the chloroformate’s carbonyl carbon. A modified protocol from patent literature suggests using isopropyl acetate as a solvent and hydrogen chloride gas to facilitate cyclization in related carbamate syntheses . Yield optimization requires careful control of stoichiometry, with a molar ratio of 1:1.2 (aniline to chloroformate) achieving ~78% efficiency in lab-scale trials.

Physicochemical Properties

Solubility and Lipophilicity

Experimental determinations using reversed-phase HPLC reveal a log P (octanol-water partition coefficient) of 2.1 ± 0.3, indicating moderate lipophilicity . This property aligns with its potential as a blood-brain barrier-penetrant drug candidate. Aqueous solubility is limited (0.12 mg/mL at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (>50 mg/mL).

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 158–162°C, with decomposition onset at 210°C under nitrogen atmosphere. The compound remains stable under ambient storage conditions for >24 months when protected from light and moisture.

Table 2: Physicochemical Data

ParameterValue
Melting Point158–162°C
log P2.1 ± 0.3
Aqueous Solubility (25°C)0.12 mg/mL
Stability>24 months (desiccated, dark)

Applications in Drug Discovery

Antibiotic Intermediate

Comparative Analysis with Related Carbamates

vs. Morpholinophenyl Derivatives

Replacing the hydroxyl group with a morpholine ring (as in CAS 168828-81-7) increases molecular weight (303.36 g/mol) and log P (2.8) . This substitution enhances blood-brain barrier penetration but reduces aqueous solubility by 40%, illustrating the trade-off between lipophilicity and bioavailability .

vs. Non-Fluorinated Carbamates

The fluorine atom in benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate improves metabolic stability compared to non-fluorinated analogs. In vitro microsomal assays show a 62% reduction in CYP3A4-mediated degradation, extending plasma half-life from 1.2 to 3.7 hours .

Recent Advances and Future Directions

Non-Linear Optical Materials

Theoretical studies predict a first-order hyperpolarizability (β) of 45.8 ×10⁻³⁰ esu, surpassing urea’s benchmark value (β = 8.7 ×10⁻³⁰ esu) . This suggests utility in frequency-doubling devices, though experimental validation is pending.

Prodrug Development

Esterase-sensitive derivatives are under investigation for site-specific drug release. A prototype prodrug—benzyl N-(3-fluoro-4-(phosphonooxy)phenyl)carbamate—shows 90% conversion to the active hydroxyl form in human plasma within 2 hours .

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